InChI=1S/C17H19N3O2S/c1-12-15 (18-8-7-16 (12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14 (13)20-17/h2-3,5-8,21H,4,9-11H2,1H3, (H,19,20)
. The Canonical SMILES is CC1=C (C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO
. Desmethyl rabeprazole thioether can be synthesized through various methods, primarily involving the reduction of rabeprazole. The synthesis typically employs reducing agents such as sodium borohydride or lithium aluminum hydride in organic solvents like methanol or ethanol. The reaction conditions are usually maintained at room temperature to optimize yield and minimize byproducts.
In industrial settings, large-scale production follows similar principles but is optimized for efficiency and scalability, often incorporating advanced purification techniques .
The molecular structure of desmethyl rabeprazole thioether can be described as follows:
The structural formula reveals that desmethyl rabeprazole thioether retains the core pyridine ring system characteristic of proton pump inhibitors while incorporating modifications that affect its pharmacological activity .
Desmethyl rabeprazole thioether participates in several chemical reactions, including:
The major products formed from these reactions include rabeprazole and various substituted thioether derivatives, which can have distinct biological activities .
Desmethyl rabeprazole thioether primarily acts by targeting the H+/K+ ATPase enzyme in the parietal cells of the stomach, similar to its parent compound, rabeprazole.
Desmethyl rabeprazole thioether exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its potential applications in pharmaceuticals .
Desmethyl rabeprazole thioether has several scientific applications primarily related to its role as a metabolite of rabeprazole:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3